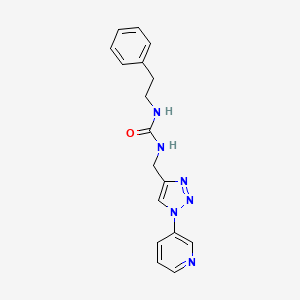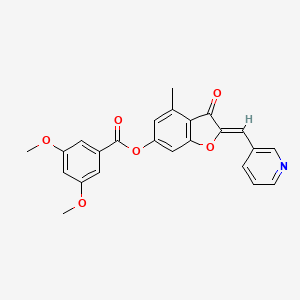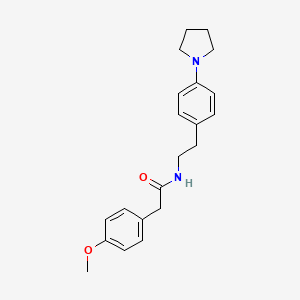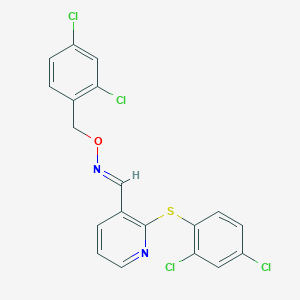
4-环丁基烟酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclobutylnicotinic acid is a chemical compound with the formula C10H11NO2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 4-Cyclobutylnicotinic acid consists of a cyclobutyl group attached to a nicotinic acid molecule . The chemical formula is C10H11NO2 and the molecular weight is 177.2 .
科学研究应用
药物开发中的合成与应用:
- 4-氨基烟酸是心脑血管疾病治疗药物的中间体,由异喹啉合成,突显了一条高产高纯的新途径,有利于大规模生产 (何俊华,2010).
- 由4-(4-溴苯基)-4-氧代丁-2-烯酸合成的具有潜在抗菌活性的新型杂环化合物,表明其在创造新药方面的用途 (El-Hashash 等,2015).
化学性质和反应:
- 对(Z)-4-(4-氰基苯基氨基)-4-氧代丁-2-烯酸的三苯基锡(IV)衍生物的研究探讨了其与DNA的结合并表现出显着的抗肿瘤活性,展示了该化合物在癌症治疗中的潜力 (Arshad 等,2016).
- 异烟酰胺与环丁烷甲酸(C4A)和其他酸共结晶的使用证明了共晶结构的探索,这在药物开发中很重要 (Lemmerer & Fernandes,2012).
生物医学和生物应用:
- 含环丁烷的药物由于其结构和在治疗各种疾病(包括癌症和病毒感染)中的多功能性而在药物设计中越来越突出 (Ren 等,2022).
- 使用假单胞菌从 4-氰基吡啶生物合成异烟酸在腈水解方面具有显着的潜力,说明了化学生产中的生物基方法 (Zhu 等,2014).
安全和危害
作用机制
Target of Action
4-Cyclobutylnicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3 . The primary targets of nicotinic acid are the nicotinic acid receptors, which are G-protein coupled receptors (GPCRs) present in various tissues throughout the body . These receptors play a crucial role in metabolism, acting as electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
The interaction of 4-Cyclobutylnicotinic acid with its targets involves the binding of the compound to the nicotinic acid receptors. This binding triggers a series of biochemical reactions that lead to various physiological effects .
Biochemical Pathways
4-Cyclobutylnicotinic acid, as a derivative of nicotinic acid, is likely involved in the NAD-dependent pathways . Nicotinic acid and its derivatives act as precursors of nicotinamide coenzymes, which include nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes play a vital role in redox metabolism .
Pharmacokinetics
Nicotinic acid is known to be extensively metabolized by cytochrome P450 3A4 . The bioavailability of 4-Cyclobutylnicotinic acid would be influenced by factors such as its absorption rate, distribution in the body, metabolism, and excretion.
Result of Action
The molecular and cellular effects of 4-Cyclobutylnicotinic acid are likely to be similar to those of nicotinic acid due to their structural similarity. Nicotinic acid has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions
Action Environment
The action, efficacy, and stability of 4-Cyclobutylnicotinic acid are likely to be influenced by various environmental factors. These could include the pH of the environment, the presence of other substances that could interact with the compound, and the temperature . .
生化分析
Biochemical Properties
4-Cyclobutylnicotinic acid, like its parent compound nicotinic acid, can serve as a dietary source of the co-factor forms of vitamin B3, nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+) . These co-factors are essential for numerous biochemical reactions in the body, including those involved in energy metabolism and DNA repair .
Cellular Effects
The cellular effects of 4-Cyclobutylnicotinic acid are likely to be similar to those of nicotinic acid, given their structural similarity. Nicotinic acid and its derivatives are known to influence cell function by affecting various cellular processes. For example, they play a crucial role in cellular metabolism by serving as precursors for NAD+ and NADP+, which are essential for energy production and other metabolic processes .
Molecular Mechanism
The molecular mechanism of action of 4-Cyclobutylnicotinic acid involves its conversion to NAD+ and NADP+ within the cell . The formation of NAD+ from nicotinic acid occurs in a three-step process, while its formation from nicotinamide occurs in a two-step process .
Temporal Effects in Laboratory Settings
It is known that the effects of nicotinic acid and its derivatives can change over time, depending on factors such as dosage, duration of exposure, and the specific biochemical pathways involved .
Dosage Effects in Animal Models
The effects of 4-Cyclobutylnicotinic acid at different dosages in animal models have not been extensively studied. It is known that the effects of nicotinic acid and its derivatives can vary with dosage . For example, high doses of nicotinic acid can have lipid-lowering effects, while lower doses are often used for their role in preventing pellagra, a disease caused by niacin deficiency .
Metabolic Pathways
4-Cyclobutylnicotinic acid is involved in the metabolic pathways that lead to the formation of NAD+ and NADP+ . These pathways involve several enzymes and cofactors, including nicotinamide phosphoribosyltransferase and 5-phosphoribosyl 1-pyrophosphate .
Transport and Distribution
It is known that nicotinic acid and its derivatives can be transported into cells via specific transporters .
Subcellular Localization
Given its role as a precursor for NAD+ and NADP+, it is likely to be found in various subcellular compartments where these co-factors are required, such as the mitochondria and the nucleus .
属性
IUPAC Name |
4-cyclobutylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-6-11-5-4-8(9)7-2-1-3-7/h4-7H,1-3H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFYKQZNBDJOFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Ethyl-N-[(E)-2-phenylethenyl]sulfonyl-3-propan-2-ylpyrazole-4-carboxamide](/img/structure/B2453465.png)

![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2453469.png)









![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2453484.png)
![3-[2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2453488.png)